molecular formula C17H17N3O3S B2428140 2-(2-methoxyethoxy)-N-(6-methylbenzo[d]thiazol-2-yl)isonicotinamide CAS No. 2034446-03-0

2-(2-methoxyethoxy)-N-(6-methylbenzo[d]thiazol-2-yl)isonicotinamide

Cat. No. B2428140
CAS RN: 2034446-03-0
M. Wt: 343.4
InChI Key: IUMSVEJUNJKBML-UHFFFAOYSA-N
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Description

“2-(2-methoxyethoxy)-N-(6-methylbenzo[d]thiazol-2-yl)isonicotinamide” is a compound that belongs to the class of isonicotinamide-based compounds. It’s related to N-(6-methoxybenzo[d]thiazol-2-yl)acetamide, which forms hydrogen-bonded rings through hetero-intermolecular hydrogen bonding interactions .


Synthesis Analysis

The synthesis of related compounds involves coupling substituted 2-amino benzothiazoles with N-phenyl anthranilic acid. The intermediate compounds are then treated with 1-(2-chloro ethyl) piperidine hydrochloride or 4-(2-chloro ethyl) morpholine hydrochloride to yield the final derivatives .


Molecular Structure Analysis

The molecular structure of related compounds is stabilized by an N—H…O hydrogen bond. In the crystal structure, the molecules form centrosymmetric dimers connected by N—H…S hydrogen bonds .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of related compounds include coupling reactions and treatment with 1-(2-chloro ethyl) piperidine hydrochloride or 4-(2-chloro ethyl) morpholine hydrochloride .


Physical And Chemical Properties Analysis

The physical and chemical properties of related compounds include the formation of hydrogen-bonded rings through hetero-intermolecular hydrogen bonding interactions .

Scientific Research Applications

Medicinal Chemistry Applications

Isoxazole derivatives of 6-fluoro-N-(6-methoxybenzo[d]thiazol-2-yl)benzo[d]thiazol-2-amine and N-(pyrimidin-2-yl)benzo[d]thiazol-2-amine have been synthesized and evaluated for their anti-cancer activity. One of the compounds showed promising results in inducing G2/M cell cycle arrest and apoptosis in cancer cells through p53 activation and mitochondrial-dependent pathways (Kumbhare et al., 2014). This suggests that similar compounds, including "2-(2-methoxyethoxy)-N-(6-methylbenzo[d]thiazol-2-yl)isonicotinamide," could have applications in cancer research, particularly in the development of novel chemotherapeutic agents.

Polymer Chemistry

N-Heterocyclic carbenes (NHCs) have been used to catalyze the sequential group transfer polymerization (GTP) of (meth)acrylic monomers to produce a variety of block copolymers. This process is notable for its ability to proceed via a single step, concerted-like associative mechanism, which suggests that related compounds might find applications in the synthesis of well-defined polymeric materials (Raynaud et al., 2011).

Drug Delivery Systems

Carrier-mediated uptake of specific molecules into human solid tumor and lymphoma cells has been studied for compounds like "1-(2-Methoxyethyl)-2-methyl-4,9-dioxo-3-(pyrazin-2-ylmethyl)-4,9-dihydro-1H-naphtho[2,3-d]imidazolium bromide." This research demonstrates the potential for utilizing carrier-mediated mechanisms for targeted drug delivery, especially for compounds that can suppress specific proteins involved in cancer progression (Minematsu et al., 2009).

Future Directions

The future directions for research into “2-(2-methoxyethoxy)-N-(6-methylbenzo[d]thiazol-2-yl)isonicotinamide” and related compounds could involve further exploration of their anti-inflammatory properties and potential applications in treating various pathological conditions .

properties

IUPAC Name

2-(2-methoxyethoxy)-N-(6-methyl-1,3-benzothiazol-2-yl)pyridine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3O3S/c1-11-3-4-13-14(9-11)24-17(19-13)20-16(21)12-5-6-18-15(10-12)23-8-7-22-2/h3-6,9-10H,7-8H2,1-2H3,(H,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUMSVEJUNJKBML-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N=C(S2)NC(=O)C3=CC(=NC=C3)OCCOC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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